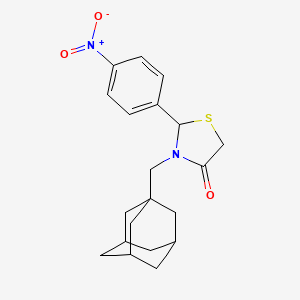
ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate, also known as EMBP, is a novel compound that has been synthesized for its potential use in scientific research. EMBP belongs to the family of piperidinecarboxylate compounds and has shown promising results in various studies due to its unique chemical structure.
Wirkmechanismus
The exact mechanism of action of ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate is not fully understood. However, it is believed that ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects in animal models. These include reducing the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increasing the levels of anti-inflammatory cytokines, such as IL-10. ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate has also been shown to reduce pain sensitivity and improve motor function in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate is its unique chemical structure, which makes it a promising compound for scientific research. However, one of the limitations of ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate is its low solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand the potential side effects of ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate. One area of interest is its potential use as a treatment for neuropathic pain. In addition, more research is needed to fully understand the mechanism of action of ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate and its potential use in treating other diseases, such as cancer and inflammatory disorders. Finally, more studies are needed to determine the safety and efficacy of ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate in humans.
Synthesemethoden
The synthesis of ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate involves a multi-step process that includes the reaction of 4-methoxybenzyl chloride with piperidine, followed by the addition of ethyl chloroformate and 1H-pyrazole-4-carboxylic acid. The final product is obtained through purification and recrystallization methods.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate has been studied for its potential use in various scientific research applications, including its role as an anti-inflammatory agent, analgesic, and anti-cancer drug. Several studies have shown that ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate can inhibit the production of inflammatory cytokines and reduce pain in animal models. In addition, ethyl 4-(4-methoxybenzyl)-1-(1H-pyrazol-4-ylcarbonyl)-4-piperidinecarboxylate has shown promising results in inhibiting the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-3-27-19(25)20(12-15-4-6-17(26-2)7-5-15)8-10-23(11-9-20)18(24)16-13-21-22-14-16/h4-7,13-14H,3,8-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQERDGISGNWVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CNN=C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5193525.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5193529.png)

![4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5193534.png)
![dimethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5193540.png)

![2-methoxy-5-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5193550.png)
![6-({[4-(3-methylphenoxy)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5193559.png)
![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5193580.png)
![5-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5193587.png)
![3-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5193593.png)

![3-chloro-N-cyclopentyl-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5193635.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5193639.png)